molecular formula C9H13NOS B1295898 4-(Thiophen-2-ylmethyl)morpholine CAS No. 338454-48-1

4-(Thiophen-2-ylmethyl)morpholine

Cat. No.: B1295898
CAS No.: 338454-48-1
M. Wt: 183.27 g/mol
InChI Key: WUURQTRNCPVWAU-UHFFFAOYSA-N
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Description

4-(Thiophen-2-ylmethyl)morpholine is an organic compound that features a morpholine ring substituted with a thiophen-2-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the morpholine and thiophene moieties imparts unique chemical and physical properties to the molecule.

Mechanism of Action

Target of Action

4-(Thiophen-2-ylmethyl)morpholine is a chemical compound that belongs to the family of morpholine derivatives They have shown a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

. These interactions can lead to a variety of biological effects.

Pharmacokinetics

, which could influence its bioavailability and pharmacokinetic properties.

Action Environment

, indicating that temperature could be an important environmental factor influencing its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-ylmethyl)morpholine typically involves the reaction of thiophen-2-ylmethyl halides with morpholine. One common method is the nucleophilic substitution reaction where thiophen-2-ylmethyl chloride or bromide reacts with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent reaction control is crucial in industrial settings to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-ylmethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the morpholine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives or modified morpholine rings.

    Substitution: Various substituted thiophene or morpholine derivatives depending on the reagents used.

Scientific Research Applications

4-(Thiophen-2-ylmethyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is investigated for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound’s unique properties make it useful in the development of corrosion inhibitors and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-thiophenemethanol and 2-thiophenemethylamine share the thiophene moiety.

    Morpholine Derivatives: Compounds such as 4-methylmorpholine and 4-phenylmorpholine share the morpholine ring.

Uniqueness

4-(Thiophen-2-ylmethyl)morpholine is unique due to the combination of the thiophene and morpholine moieties, which imparts distinct electronic and steric properties. This combination allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(thiophen-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-2-9(12-7-1)8-10-3-5-11-6-4-10/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUURQTRNCPVWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286794
Record name 4-(thiophen-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338454-48-1
Record name 4-(thiophen-2-ylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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